6-(2,5-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one
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Overview
Description
6-(2,5-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is a complex organic compound with a unique structure that includes a combination of methoxy groups, a thia-aza-dibenzoazulene core, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Thia-Aza-Dibenzoazulene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thia-aza-dibenzoazulene core.
Introduction of the Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Phenyl Ring: The phenyl ring is attached via a Friedel-Crafts acylation reaction, using a suitable acyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(2,5-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6-(2,5-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-4-phenyl-benzoindenone: A structurally related compound with similar methoxy and phenyl groups.
2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one: Another compound with a similar core structure and functional groups.
Uniqueness
6-(2,5-dimethoxyphenyl)-6,12-dihydro-7H-indeno[2,1-c][1,5]benzothiazepin-7-one is unique due to its specific combination of a thia-aza-dibenzoazulene core with methoxy and phenyl groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19NO3S |
---|---|
Molecular Weight |
401.5g/mol |
IUPAC Name |
11-(2,5-dimethoxyphenyl)-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |
InChI |
InChI=1S/C24H19NO3S/c1-27-14-11-12-19(28-2)17(13-14)24-21-22(15-7-3-4-8-16(15)23(21)26)25-18-9-5-6-10-20(18)29-24/h3-13,24-25H,1-2H3 |
InChI Key |
XCUUYYPTQOBOMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C4=CC=CC=C4C3=O)NC5=CC=CC=C5S2 |
Origin of Product |
United States |
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